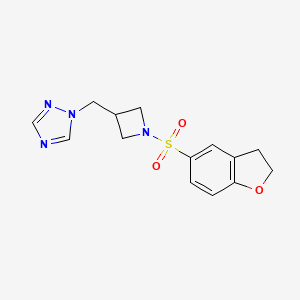

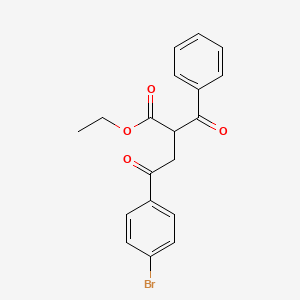

![molecular formula C18H14Cl2N2OS B2933678 N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 438030-23-0](/img/structure/B2933678.png)

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of benzylamine and chloroacetylchloride . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The structure was confirmed by spectroanalytical data, including NMR and IR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of benzylamine and chloroacetylchloride . The resulting compounds were evaluated for their in vitro antimicrobial activity and anticancer activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Photovoltaic Efficiency and Ligand-Protein Interactions

One study focused on the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, which are structurally similar to "N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide". These compounds were analyzed for their light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking was performed to understand the binding interactions of these ligands with the Cyclooxygenase 1 (COX1) enzyme, indicating potential applications in drug design and photovoltaic efficiency modeling (Mary et al., 2020).

Antitumor and Analgesic Activities

Another area of research involves the synthesis of benzothiazole derivatives for evaluating their antitumor activity. Specifically, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similar core structure with "this compound", were synthesized and tested for their in vitro antitumor activity against human tumor cell lines, showing considerable anticancer activity (Yurttaş et al., 2015). Moreover, acetamide derivatives were synthesized and investigated for their analgesic activities, demonstrating significant results in various pain models without affecting motor coordination (Kaplancıklı et al., 2012).

Antimicrobial Activities

Research has also been conducted on the synthesis of benzothiazole N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their antimicrobial activities. These studies revealed that most of the synthesized compounds exhibited promising antimicrobial activities against a range of bacterial and fungal strains, indicating the potential of similar compounds like "this compound" in the development of new antimicrobial agents (Rezki, 2016).

Corrosion Inhibition

Additionally, the potential application of benzimidazole and thiazole derivatives as corrosion inhibitors for metals in acidic environments has been explored. These compounds have shown efficacy in protecting metal surfaces from corrosion, suggesting that structurally similar compounds, including "this compound", could serve as effective corrosion inhibitors in industrial applications (Yadav et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

It’s worth noting that similar compounds have shown promising antimicrobial and anticancer activities . The interaction with its targets likely involves binding to specific receptors or enzymes, thereby modulating their function.

Biochemical Pathways

Based on the antimicrobial and anticancer activities of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms or cancer cells .

Pharmacokinetics

The molecular weight of the compound is 169608 , which suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed.

Result of Action

Similar compounds have shown promising results against bacterial (gram positive and gram negative) species and oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASLXSUMPZREQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B2933596.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2933598.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)

![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)